Cas no 920604-13-3 (5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide)
5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26620911
- Z29433525
- AKOS034087129
- 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide
- 920604-13-3
-
- Inchi: 1S/C16H9Cl2N3O2S/c17-10-5-8(6-19-14(10)18)15(22)21-16-20-13-9-3-1-2-4-11(9)23-7-12(13)24-16/h1-6H,7H2,(H,20,21,22)
- InChI Key: RRHDQSQLPLOSGU-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(NC1=NC2=C(COC3C=CC=CC2=3)S1)=O)Cl
Computed Properties
- Exact Mass: 376.9792531g/mol
- Monoisotopic Mass: 376.9792531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 92.4Ų
5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26620911-0.05g |
5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide |
920604-13-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide
Research Update on 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide (CAS: 920604-13-3)
Recent studies on 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide (CAS: 920604-13-3) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This compound, characterized by its fused chromeno-thiazole and pyridine-carboxamide moieties, has garnered attention due to its unique structural features and biological activity. The latest research efforts have focused on optimizing its pharmacokinetic properties and elucidating its mechanism of action against specific molecular targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The researchers employed X-ray crystallography to reveal the compound's binding mode within the ATP-binding pocket of CDK2, showing key interactions with the hinge region through its thiazole nitrogen and pyridine ring. These findings suggest its potential as a lead compound for anticancer drug development, especially in targeting cell cycle regulation.
Further investigations have explored the structure-activity relationship (SAR) of this compound series. Modifications at the 5,6-dichloro positions and the pyridine-carboxamide moiety have been systematically evaluated to improve selectivity and reduce off-target effects. A recent patent application (WO2023056789) discloses novel derivatives with enhanced metabolic stability, addressing earlier limitations observed in preclinical models. The optimized compounds showed improved oral bioavailability while maintaining their kinase inhibitory potency.
In the context of therapeutic applications, a 2024 preclinical study reported in Molecular Cancer Therapeutics demonstrated the compound's efficacy in xenograft models of triple-negative breast cancer. The treatment resulted in significant tumor growth inhibition (TGI of 78% at 50 mg/kg, qd) with minimal toxicity, as assessed by body weight monitoring and hematological parameters. RNA-seq analysis revealed downregulation of key survival pathways, including MYC and MCL-1, consistent with CDK9 inhibition.
Emerging research has also investigated the compound's potential in combination therapies. A recent in vitro study showed synergistic effects when co-administered with PARP inhibitors in BRCA-mutated cell lines, suggesting possible applications in synthetic lethality approaches. This combination strategy is currently being evaluated in ongoing phase I clinical trials (NCT05678921) for advanced solid tumors.
From a chemical development perspective, recent advances in the synthetic route for 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide have been reported. A 2024 publication in Organic Process Research & Development describes a scalable, chromatography-free synthesis with improved yield (72% overall) and reduced environmental impact through solvent optimization. This process innovation addresses previous challenges in large-scale production of this structurally complex molecule.
In conclusion, 5,6-dichloro-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyridine-3-carboxamide continues to show promise as a versatile scaffold in drug discovery. Ongoing research is focusing on expanding its therapeutic indications beyond oncology, with preliminary data suggesting potential applications in inflammatory diseases and neurodegenerative disorders through modulation of additional kinase targets. The compound's development trajectory exemplifies the convergence of structure-based drug design and translational medicine in contemporary chemical biology research.
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